

CC-90003 solubility and preparation for in vivo studies

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Application Notes and Protocols for CC-90003 For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90003 is a potent and irreversible inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway. [1][2][3] This pathway is frequently upregulated in various cancers, making ERK1/2 attractive targets for therapeutic intervention, particularly in tumors with BRAF and KRAS mutations.[2][4] [5][6] These application notes provide detailed information on the solubility of **CC-90003** and protocols for its preparation for in vivo studies, designed to aid researchers in preclinical and translational studies.

Data Presentation

Table 1: Solubility of CC-90003



Solvent	Solubility	Concentration (Molar)	Notes
DMSO	≥ 125 mg/mL[7]	~272.66 mM	Use of fresh, non- hygroscopic DMSO is recommended as moisture can reduce solubility.[1][7]
Water	Insoluble[1]	-	
Ethanol	Insoluble[1]	-	

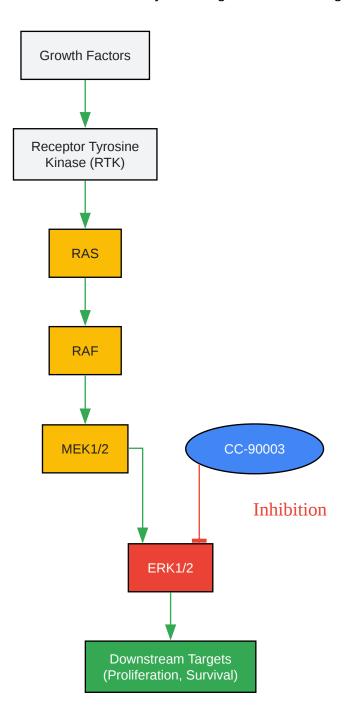
Table 2: In Vivo Formulation Examples for CC-90003

Formulation Component	Protocol 1 (Suspension)	Protocol 2 (Clear Solution)	Protocol 3 (Suspended Solution)
Vehicle Composition			
DMSO	10%	10%	10%
PEG300	-	40%	-
Tween-80	-	5%	-
Saline	-	45%	-
20% SBE-β-CD in Saline	-	-	90%
Corn Oil	-	-	-
Resulting Solution	Homogeneous suspension[1]	Clear solution	Suspended solution[7]
Achieved Concentration	≥ 5 mg/mL[1]	≥ 2.5 mg/mL[7]	2.5 mg/mL[7]
Notes	-	-	Requires sonication to aid dissolution.[7]



Signaling Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[2] In many cancers, mutations in upstream proteins like RAS and RAF lead to constitutive activation of this pathway, promoting tumor growth. **CC-90003** acts by irreversibly inhibiting ERK1 and ERK2, thereby blocking downstream signaling.



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Caption: The MAPK/ERK signaling pathway and the inhibitory action of CC-90003.

Experimental Protocols

Protocol 1: Preparation of CC-90003 Suspension for Oral Administration

This protocol is designed to prepare a homogeneous suspension of **CC-90003** suitable for oral gavage in animal models.

Materials:

- CC-90003 powder
- Dimethyl sulfoxide (DMSO), fresh and anhydrous
- Carboxymethylcellulose sodium (CMC-Na)
- Sterile water for injection
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Weigh the required amount of CC-90003 powder and place it in a sterile microcentrifuge tube.
- Prepare a stock solution of CC-90003 in DMSO. For example, to achieve a final concentration of 5 mg/mL in a vehicle containing 10% DMSO, a 50 mg/mL stock in DMSO can be prepared.
- In a separate sterile tube, prepare the vehicle by dissolving CMC-Na in sterile water to the desired concentration (e.g., 0.5%). Mix thoroughly until a clear, viscous solution is formed.



- Add the appropriate volume of the CC-90003 DMSO stock solution to the CMC-Na vehicle to achieve the final desired concentration.
- Vortex the mixture vigorously for 1-2 minutes to ensure a uniform suspension.
- If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion and achieve a more homogeneous mixture.
- Visually inspect the suspension for any large aggregates.
- Prepare fresh daily and store at room temperature, protected from light, until administration.
 Vortex immediately before each use.

Protocol 2: Preparation of CC-90003 Clear Solution for In Vivo Studies

This protocol describes the preparation of a clear solution of **CC-90003**, which can be useful for various routes of administration where a solution is preferred.

Materials:

- CC-90003 powder
- Dimethyl sulfoxide (DMSO), fresh and anhydrous
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile saline (0.9% NaCl)
- Sterile tubes
- · Vortex mixer

Procedure:

Weigh the necessary amount of CC-90003 powder.



- Prepare a stock solution of CC-90003 in DMSO. For instance, to make a final solution of 2.5 mg/mL, a 25 mg/mL stock in DMSO is a convenient starting point.[7]
- In a sterile tube, add the required volume of the CC-90003 DMSO stock solution.
- Add PEG300 to the tube. The volumetric ratio should be 10% DMSO and 40% PEG300 in the final solution.[7] Mix thoroughly by vortexing until the solution is clear.
- Add Tween-80 to the mixture to a final concentration of 5%.[7] Vortex again to ensure complete mixing.
- Finally, add sterile saline to reach the final volume (45% of the total volume).[7]
- Vortex the final solution until it is clear and homogeneous.
- This formulation should be prepared fresh before use. If precipitation occurs, gentle warming and/or sonication may be used to redissolve the compound.[7]

Experimental Workflow

The following diagram outlines the general workflow for preparing **CC-90003** for in vivo administration.



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Caption: General workflow for the preparation of **CC-90003** for in vivo studies.

Disclaimer: These protocols are intended for research use only. Researchers should adapt these protocols based on their specific experimental needs and animal models. It is crucial to conduct appropriate safety and tolerability studies for any new formulation. Always consult relevant institutional and national guidelines for animal research.



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